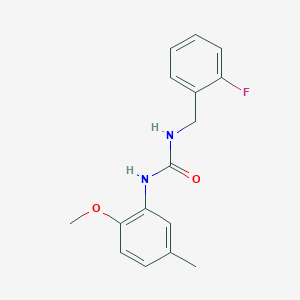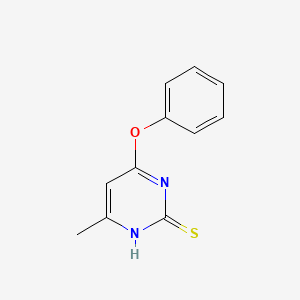
4-methyl-6-phenoxy-2-pyrimidinethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-6-phenoxy-2-pyrimidinethiol is a chemical compound that has been studied extensively in the field of scientific research. It is a member of the pyrimidine family and is commonly used in laboratory experiments to investigate its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-methyl-6-phenoxy-2-pyrimidinethiol is not well understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the inflammatory response and cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-6-phenoxy-2-pyrimidinethiol has a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, it has been shown to reduce oxidative stress in animal models of diabetes and heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-6-phenoxy-2-pyrimidinethiol in laboratory experiments is its high purity and yield. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating a range of research questions. However, one limitation of using this compound is its relatively high cost compared to other commonly used laboratory reagents.
Orientations Futures
There are several future directions for research on 4-methyl-6-phenoxy-2-pyrimidinethiol. One area of interest is its potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as arthritis and colitis. Additionally, further research is needed to fully understand its mechanism of action and its potential as a cancer therapeutic. Finally, there is interest in investigating the potential of 4-methyl-6-phenoxy-2-pyrimidinethiol as a tool for reducing oxidative stress in a variety of disease states.
In conclusion, 4-methyl-6-phenoxy-2-pyrimidinethiol is a chemical compound that has been extensively studied in the field of scientific research. Its synthesis method is well-established, and it has a variety of scientific research applications. While its mechanism of action is not well understood, it has been shown to have a variety of biochemical and physiological effects. While there are both advantages and limitations to using this compound in laboratory experiments, there are several promising future directions for research on 4-methyl-6-phenoxy-2-pyrimidinethiol.
Méthodes De Synthèse
The synthesis of 4-methyl-6-phenoxy-2-pyrimidinethiol involves the reaction of 4-methyl-2,6-dithiouracil with phenol under basic conditions. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
4-methyl-6-phenoxy-2-pyrimidinethiol has been used in a variety of scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. It has also been used in studies investigating the role of oxidative stress in various diseases.
Propriétés
IUPAC Name |
6-methyl-4-phenoxy-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-8-7-10(13-11(15)12-8)14-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLMLBIMLWDCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=S)N1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-phenoxy-2-pyrimidinethiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate](/img/structure/B5797933.png)
![2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5797936.png)
![6-[(4-chlorobenzyl)oxy]-2-chromanone](/img/structure/B5797940.png)
![2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5797941.png)

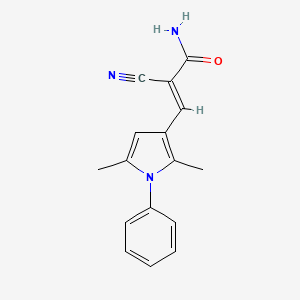
![methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5797953.png)
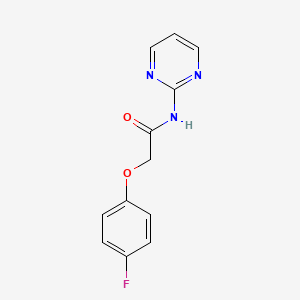
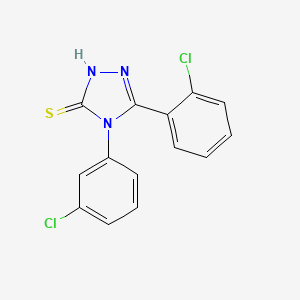
![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)
![2-naphtho[2,1-b]furan-1-yl-N-3-pyridinylacetamide](/img/structure/B5797999.png)
![4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798012.png)
